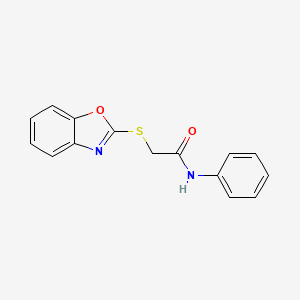

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide involves complex chemical processes, including palladium-mediated carbonylation and combinatorial synthesis techniques. For instance, analogs of this compound have been synthesized using a low concentration of carbon monoxide in a micro-autoclave technique, employing palladium-mediated carbonylation with tetrakis(triphenylphosphine)palladium, various amines, and iodobenzene or methyl iodide (Rahman & Långström, 2007).

Applications De Recherche Scientifique

Binding Characteristics and Radioligand Development

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide has been explored in various studies for its binding characteristics and potential as a radioligand, particularly focusing on peripheral benzodiazepine receptors (PBRs). For instance, research involving derivatives like [3H]DAA1106, a selective ligand for PBRs, demonstrated its potent and selective binding, offering insights into the physiological relevance of PBR-mediated events (Chaki et al., 1999). Furthermore, the development of radioligands such as [(11)C]DAA1106 for PBR in mouse brain supports its potential for in vivo imaging and studying microglial activation in neurological conditions (Zhang et al., 2003).

Synthesis and Photoreactivity Studies

The compound's structural derivatives have also been subject to synthesis and photoreactivity studies, highlighting their potential in creating novel molecules. For example, molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide showed distinct photoreactivity, offering pathways for developing photoresponsive drugs or probes (Katritzky et al., 2003).

Neuropharmacological Evaluation

Significantly, the neuropharmacological evaluation of related compounds like DAA1097 and DAA1106 has revealed their anxiolytic properties without affecting spontaneous locomotor activity, indicating their potential as novel anxiolytic agents with selective action on PBRs (Okuyama et al., 1999).

Application in Alzheimer's Disease Research

Additionally, compounds like 18F-PBR06, derived from the core structure of N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide, have been utilized in Alzheimer's disease research. PET imaging with 18F-PBR06 has demonstrated its ability to detect alterations in translocator protein (TSPO) levels, a biomarker of microglial activation, in mouse models of Alzheimer's disease, suggesting its utility in understanding neuroinflammation and the progression of neurodegenerative diseases (James et al., 2015).

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3/c1-22(2)17(13-8-10-15(20)11-9-13)19(23)21-12-14-6-5-7-16(24-3)18(14)25-4/h5-11,17H,12H2,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLCKMWSFYNRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)